molecular formula C17H13ClN2O3 B2890453 5-chloro-4-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone CAS No. 42190-48-7

5-chloro-4-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone

Cat. No.: B2890453
CAS No.: 42190-48-7
M. Wt: 328.75
InChI Key: CDMJYZVKNAEVQP-UHFFFAOYSA-N
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Description

5-chloro-4-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone: is a chemical compound with the molecular formula C17H13ClN2O3 and a molecular weight of 328.75 g/mol . This compound is known for its unique structure, which includes a pyridazinone core substituted with chloro, methoxyphenoxy, and phenyl groups. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 5-chloro-4-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methoxyphenol with 5-chloro-2-nitrobenzoic acid to form an intermediate, which is then cyclized to produce the pyridazinone core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process .

Chemical Reactions Analysis

5-chloro-4-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-chloro-4-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

5-chloro-4-(4-methoxyphenoxy)-2-phenyl-3(2H)-pyridazinone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyridazinone core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-4-(4-methoxyphenoxy)-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c1-22-13-7-9-14(10-8-13)23-16-15(18)11-19-20(17(16)21)12-5-3-2-4-6-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMJYZVKNAEVQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=NN(C2=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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